

The Pharmacokinetics and Bioavailability of Oral Migalastat: A Technical Guide

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Compound of Interest

Compound Name: Migalastat

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral **migalastat**, an orally administered pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The information presented is collated from a range of clinical studies and regulatory assessments, offering a detailed resource for researchers, scientists, and professionals in drug development.

Executive Summary

Migalastat is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics observed across a wide range of doses. The absolute bioavailability is approximately 75%. Co-administration with food significantly reduces the rate and extent of absorption, necessitating administration in a fasted state. **Migalastat** is primarily cleared from the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic parameters, details the experimental protocols of pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Properties of Migalastat

Oral **migalastat**'s pharmacokinetic profile has been characterized in healthy volunteers and in patients with Fabry disease. The key parameters are summarized below.

Absorption and Bioavailability

Migalastat is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (C_{max}) typically occurring within 3 hours in a fasted state[1][2]. The pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].

The absolute bioavailability of a single 123 mg oral dose of **migalastat** is approximately 75%[1][3]. Studies have shown that the capsule and solution formulations of **migalastat** are bioequivalent when administered under fasted conditions[4].

Table 1: Single-Dose Pharmacokinetic Parameters of **Migalastat** in Healthy Fasted Volunteers

Parameter	50 mg Dose[2]	150 mg Dose[2]	450 mg Dose[2]	123 mg Dose[1]
C _{max} (ng/mL)	Data not available	Data not available	Data not available	Not specified
T _{max} (h)	3.0 - 3.5	3.0 - 3.5	3.0 - 3.5	3
AUC _{0-∞} (ng·h/mL)	Data not available	Data not available	Data not available	Not specified
t _{1/2} (h)	3.2 - 4.0	3.2 - 4.0	3.2 - 4.0	~4
CL/F (L/h)	~13 - 15	~13 - 15	~13 - 15	12.5

Distribution

Migalastat exhibits extensive tissue distribution, with an apparent volume of distribution of approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of **migalastat**[1][3].

Metabolism and Excretion

Migalastat is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to 67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism represents a minor elimination pathway, with a small fraction of the dose undergoing dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that

migalastat is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome P450 enzymes[1][7].

Effect of Food on Bioavailability

The presence of food has a clinically significant impact on the absorption of **migalastat**. Co-administration with a high-fat meal has been shown to decrease the C_{max} by approximately 40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up to one hour before or after dosing can reduce C_{max} and AUC by up to 40%[4]. This has led to the recommendation that **migalastat** be taken on an empty stomach, with no food consumed for at least 2 hours before and 2 hours after administration[1].

Table 2: Effect of Food on **Migalastat** Pharmacokinetics (100 mg and 150 mg doses)

Condition	% Decrease in C _{max}	% Decrease in AUC _{0-inf}	Delay in T _{max} (approx.)
High-Fat Meal (100 mg dose)[4]	40%	37%	1 hour
High-Fat or Light Meal (1 hour before or after 150 mg dose)[4]	Up to 40%	Up to 40%	No apparent effect

Pharmacokinetics in Special Populations

Renal Impairment

As **migalastat** is primarily cleared by the kidneys, renal impairment significantly affects its pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC) and a longer elimination half-life (t_{1/2})[1][8].

Table 3: Effect of Renal Impairment on **Migalastat** Pharmacokinetics (Single 150 mg Dose)

Renal Function	Fold Increase in AUC _{0-∞} (vs. Normal)[1]	t _{1/2} (h)[1]
Mild Impairment	1.2	7.7
Moderate Impairment	1.8	22.2
Severe Impairment	4.5	32.3

Due to the substantial increase in exposure, **migalastat** is not recommended for use in patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that no dose adjustments are necessary for patients with mild to moderate renal impairment[10]. For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that **migalastat** is effectively removed by hemodialysis, and a dose of 123 mg every other week has been proposed for this population[11][12].

Hepatic Impairment

A dedicated study in patients with hepatic impairment has not been conducted. However, given that metabolism is a minor route of elimination for **migalastat**, hepatic impairment is not expected to have a clinically significant effect on its pharmacokinetics[1][6].

Other Populations

Population pharmacokinetic analyses have indicated that age, gender, and race do not have a clinically relevant impact on the clearance of **migalastat**[1].

Drug-Drug Interactions

In vitro studies suggest a low potential for drug-drug interactions, as **migalastat** is not a substrate for major transporters and does not significantly inhibit or induce major CYP enzymes[1][7]. A clinical study investigating the interaction between **migalastat** and agalsidase (enzyme replacement therapy) found that a single dose of **migalastat** increased the exposure to agalsidase[13]. Co-administration is not intended[13].

Experimental Protocols

Study Design for Food Effect Evaluation

A representative study to evaluate the effect of food on **migalastat** pharmacokinetics was a Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].

- Participants: Healthy male and female volunteers aged 18 to 65 years.
- Design: Each participant received a single 150 mg oral dose of **migalastat** HCl under five different conditions with a washout period of at least 7 days between each dose.
- Treatment Arms:
 - Fasting state (reference).
 - With a 50g glucose drink.
 - One hour before a high-fat meal.
 - One hour before a light meal.
 - One hour after a light meal.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over 24 hours post-dose to determine plasma concentrations of **migalastat**.
- Bioanalytical Method: Plasma concentrations of **migalastat** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].



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Caption: Workflow of a food effect study on **migalastat**.

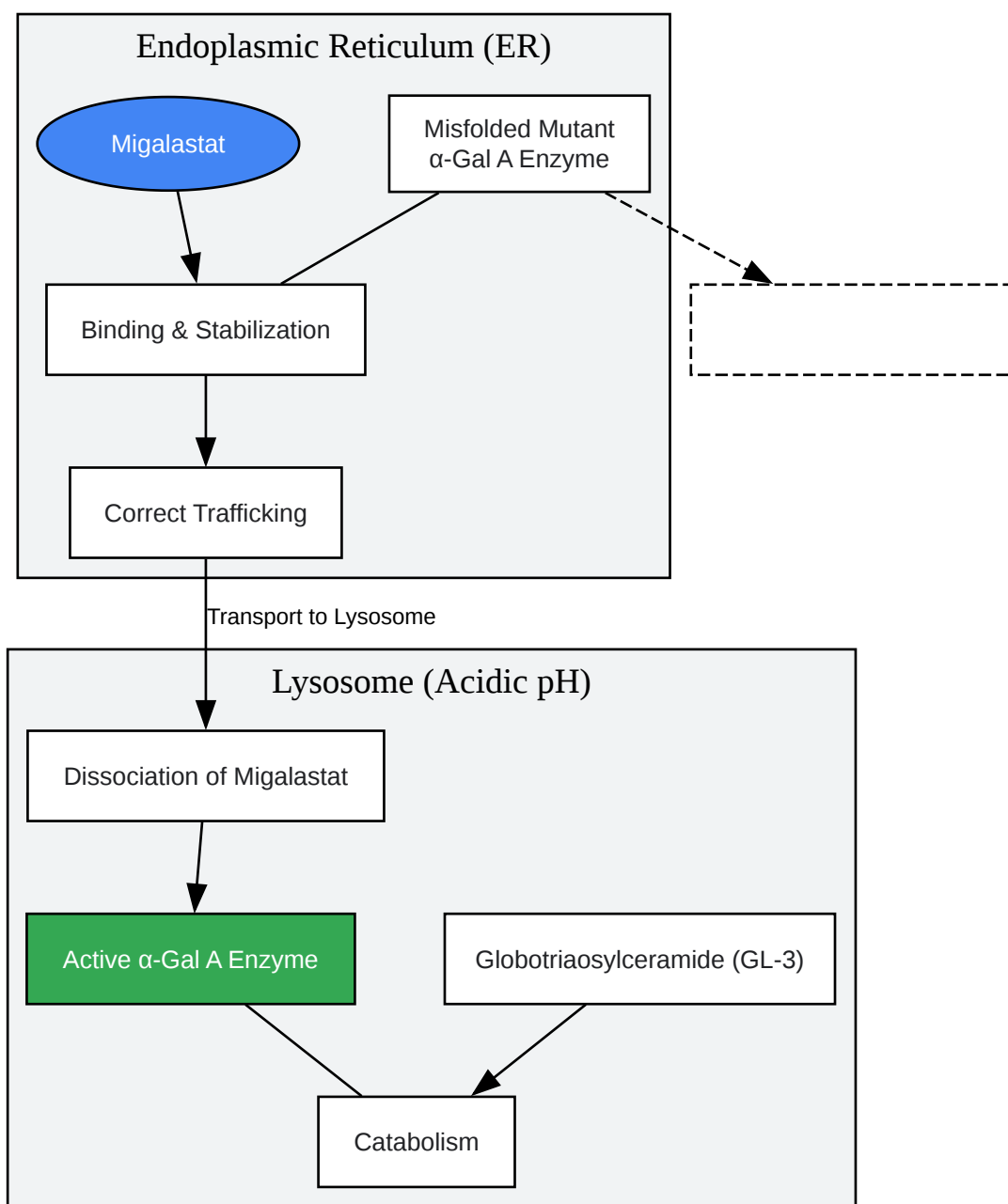
Study Design for Renal Impairment Evaluation

The impact of renal impairment on **migalastat**'s pharmacokinetics was assessed in an open-label, single-dose study[8].

- **Participants:** Subjects were stratified into four groups based on their creatinine clearance (CrCl): normal renal function, mild, moderate, and severe renal impairment.
- **Design:** All participants received a single oral dose of 150 mg **migalastat** HCl.
- **Pharmacokinetic Sampling:** Plasma and urine samples were collected over a specified period to determine **migalastat** concentrations.
- **Pharmacokinetic Parameters:** Key parameters such as AUC, C_{max}, t_{1/2}, and renal clearance were calculated and compared across the different renal function groups.

Mechanism of Action

Migalastat is a pharmacological chaperone that selectively and reversibly binds to the active site of specific mutant forms of the α -galactosidase A (α -Gal A) enzyme[1][15]. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. Once in the acidic environment of the lysosome, **migalastat** dissociates, allowing the now correctly folded α -Gal A to catabolize its substrate, globotriaosylceramide (GL-3)[1][11].



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Caption: Mechanism of action of **migalastat** as a pharmacological chaperone.

Conclusion

The pharmacokinetic and bioavailability profile of oral **migalastat** is well-characterized. Its rapid absorption, dose-proportionality, and primary renal elimination are key features. The significant food effect necessitates administration in a fasted state to ensure optimal exposure. The

influence of renal function on drug clearance is a critical consideration in its clinical use. The data summarized in this guide provide a robust foundation for further research and clinical application of **migalastat** in the treatment of Fabry disease.

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